Pentanoic acid, 4-(hydroxyimino)-, ethyl ester

Description

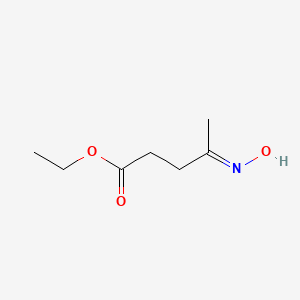

Pentanoic acid, 4-(hydroxyimino)-, ethyl ester (CAS: Not explicitly provided in evidence) is a substituted ethyl ester derivative of pentanoic acid. Its structure features a hydroxyimino (oxime) group at the fourth carbon of the pentanoic acid chain, esterified with ethanol.

Structure

3D Structure

Properties

CAS No. |

63917-03-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl (4E)-4-hydroxyiminopentanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-11-7(9)5-4-6(2)8-10/h10H,3-5H2,1-2H3/b8-6+ |

InChI Key |

CQHODIYUGCTFHA-SOFGYWHQSA-N |

Isomeric SMILES |

CCOC(=O)CC/C(=N/O)/C |

Canonical SMILES |

CCOC(=O)CCC(=NO)C |

Origin of Product |

United States |

Preparation Methods

General Procedure for Oxime Ester Synthesis

Oxime esters, including pentanoic acid derivatives, are typically synthesized using keto esters as starting materials. The following steps outline the general procedure:

- Starting Material : Dissolve the keto ester in ethanol.

- Reagent Addition : Introduce hydroxylamine hydrochloride (2 equivalents) into the reaction mixture.

- Reaction Conditions : Stir the mixture overnight to allow complete reaction.

- Workup :

- Dilute the reaction mixture with saturated ammonium chloride.

- Extract the product using ethyl acetate.

- Wash the combined organic layers with water and brine.

- Dry over sodium sulfate.

- Purification : Evaporate the solvent and purify the crude product via column chromatography using silica gel and an eluent mixture of $$n$$-hexane:ethyl acetate (7:3).

This method yields oxime esters with high purity and efficiency.

Specific Synthesis Using Levulinic Acid

Levulinic acid can be used as a precursor for synthesizing pentanoic acid derivatives through oximation and esterification processes:

-

- Mix levulinic acid with hydroxylamine hydrochloride in ethanol under mild heating conditions.

- Stir the reaction mixture to form the hydroxyimino intermediate.

-

- Add ethanol and an acid catalyst (e.g., sulfuric acid) to convert the hydroxyimino intermediate into its ethyl ester form.

- Continue heating until esterification is complete.

This method provides a straightforward route to synthesize pentanoic acid, 4-(hydroxyimino)-, ethyl ester.

Alternative Catalytic Methods

Catalysts such as mercaptans or other sulfur-containing compounds can be employed to enhance reaction yields:

- Catalyst Addition :

- Use ethyl mercaptan or methyl mercaptan as catalysts during oximation and esterification steps.

- Reaction Optimization :

- Conduct reactions at controlled temperatures (e.g., 45°C–55°C) for optimal conversion rates.

- Purification :

- Purify products by boiling in aqueous sodium bisulfite solutions to remove residual catalyst impurities.

These methods improve yield percentages significantly compared to non-catalyzed reactions.

Data Table: Reaction Parameters and Yields

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| General Oxime Ester Synthesis | Keto ester | Hydroxylamine hydrochloride | Stirring overnight | High (>90%) |

| Levulinic Acid-Based Synthesis | Levulinic acid | Hydroxylamine hydrochloride, EtOH | Mild heating | Moderate (~75%) |

| Catalytic Method | Levulinic acid derivatives | Ethyl/Methyl mercaptan | 45°C–55°C | High (>89%) |

Notes on Reaction Optimization

- Solvent Selection : Ethanol is preferred for both oximation and esterification due to its compatibility with reactants and ease of removal during purification.

- Catalyst Impact : Sulfur-containing catalysts significantly enhance reaction rates and yields but require careful removal post-reaction to avoid contamination.

- Chromatographic Purification : Column chromatography using silica gel ensures high purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

Reaction:

Ethyl 4-hydroxyiminopentanoate + HO → 4-Hydroxyiminopentanoic acid + Ethanol

Conditions:

-

Catalyst: HO

-

Mechanism: Protonation of the ester carbonyl, nucleophilic attack by water, and elimination of ethanol .

Basic Hydrolysis (Saponification)

Reaction:

Ethyl 4-hydroxyiminopentanoate + NaOH → Sodium 4-hydroxyiminopentanoate + Ethanol

Conditions:

-

Reagent: Aqueous NaOH

-

Mechanism: Nucleophilic acyl substitution by hydroxide, forming a carboxylate salt .

Acid-Catalyzed Hydrolysis of the Oxime

Reaction:

Ethyl 4-hydroxyiminopentanoate + HO → Ethyl 4-oxopentanoate + NHOH

Conditions:

Reduction to Amine

Reaction:

Ethyl 4-hydroxyiminopentanoate + H → Ethyl 4-aminopentanoate

Conditions:

-

Catalyst: Raney Ni or Pd/C

-

Solvent: Ethanol or THF

-

Outcome: Conversion of the C=N bond to a C-NH group.

Isomerization Catalyzed by Transition Metals

The hydroxyimino group undergoes isomerization under catalytic conditions.

Reaction:

Ethyl 4-hydroxyiminopentanoate → Ethyl 3-hydroxyiminopentanoate (positional isomer)

Conditions:

-

Catalyst: Rh, Pd, or Pt

-

Solvent: Inert aprotic solvent (e.g., toluene)

-

Temperature: 50–100°C

-

Outcome: Shift in the double bond position within the oxime .

Cyclization Reactions

Under dehydrating conditions, intramolecular reactions may form heterocyclic compounds.

Potential Reaction:

Ethyl 4-hydroxyiminopentanoate → Pyrrolidinone derivative

Conditions:

-

Reagent: PO or SOCl

-

Mechanism: Intramolecular nucleophilic attack by the oxime nitrogen on the ester carbonyl.

Key Research Findings

-

The oxime group enhances stability against nucleophilic attack at the ester carbonyl compared to unmodified esters .

-

Isomerization reactions are highly sensitive to catalyst choice, with Rh showing superior activity for certain substrates .

-

Acidic hydrolysis of the oxime is reversible, necessitating controlled conditions to favor product formation .

This compound’s dual functionality enables diverse transformations, positioning it as a valuable intermediate in synthetic organic chemistry.

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its potential as a precursor in drug synthesis. Its structural features allow it to interact with biological systems effectively, making it a candidate for various therapeutic applications:

- Ornithine Decarboxylase Inhibition : Research indicates that compounds with oxime functionalities, similar to pentanoic acid, 4-(hydroxyimino)-, ethyl ester, can inhibit ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis crucial for cell growth. A study demonstrated that derivatives of pentanoic acid could significantly impair the proliferation of breast cancer cells (MCF-7) by inhibiting ODC activity .

Case Study: Antitumor Activity

A study involving the synthesis of 2-amino-5-(hydroxyimino)pentanoic acid (a related compound) showed promising results in inhibiting cancer cell proliferation. The findings suggested that the oxime group enhances the binding affinity to ODC, leading to reduced cell viability in treated cultures .

Agricultural Applications

This compound may also find applications in agriculture as a biopesticide or herbicide due to its chemical structure that can disrupt metabolic pathways in pests or weeds.

Research Insights

Research has shown that compounds with similar structures can exhibit phytotoxic effects on various plant species, suggesting potential utility in crop protection strategies. Further studies are needed to evaluate its effectiveness and safety as an agricultural chemical.

Chemical Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis processes. Its ability to undergo various reactions allows for the creation of more complex molecules:

- Synthesis of Other Compounds : this compound can be utilized to synthesize other bioactive molecules through condensation reactions or functional group modifications.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active hydroxyimino compound, which can then exert its effects .

Comparison with Similar Compounds

Pentanoic Acid Ethyl Ester (CAS 539-82-2)

- Structure: Lacks the hydroxyimino group, featuring an unmodified pentanoic acid backbone.

- Occurrence: A key volatile flavor compound in fermented foods (e.g., JIUYAO, takju), contributing fruity and sweet notes .

- Physicochemical Properties :

- Biological Role : Produced via microbial esterases and acyltransferases during fermentation .

Additionally, the oxime group may enhance stability against hydrolysis .

4-Oxo-Pentanoic Acid Ethyl Ester (CAS 539-88-8)

- Structure: Features a ketone group at the fourth carbon instead of hydroxyimino.

- Occurrence : Identified in Hibiscus sabdariffa anthocyanin extracts and fermentation byproducts .

- Physicochemical Properties: Molecular Weight: 144.17 g/mol Boiling Point: Higher than pentanoic acid ethyl ester due to ketone polarity .

- Reactivity : The ketone group allows for nucleophilic additions (e.g., forming oximes with hydroxylamine), suggesting synthetic pathways for the target compound .

This could influence bioavailability in pharmaceutical contexts.

Methyl-Substituted Pentanoic Acid Esters

Examples include pentanoic acid, 2-methyl-, propyl ester () and 4-methyl-pentanoic acid ethyl ester ().

Long-Chain Fatty Acid Ethyl Esters

Examples: hexanoic acid ethyl ester, octanoic acid ethyl ester, and palmitic acid ethyl ester ().

- Occurrence: Dominant esters in fermented products (e.g., JIUYAO, wine), contributing creamy, fruity, or floral notes .

- Physicochemical Trends: Longer carbon chains increase hydrophobicity and boiling points. Ethyl hexanoate (MW 144.21 g/mol) is a major flavor compound in FMQ JIUYAO (3187.42 µg/kg) .

Contrast with Target Compound: The hydroxyimino group introduces polarity atypical of long-chain esters, likely limiting its presence in lipid-rich environments. This structural difference may restrict its role in flavor but expand applications in specialty chemistry.

Table 1: Key Properties of Pentanoic Acid Derivatives

*Estimated based on structural similarity.

Biological Activity

Pentanoic acid, 4-(hydroxyimino)-, ethyl ester (CAS Number: 63917-03-3) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 159.18 g/mol

- Density : Approximately 1.06 g/cm³

- Boiling Point : Around 268.4°C

The compound features a pentanoic acid backbone with a hydroxyimino group at the fourth carbon and an ethyl ester functional group. This unique arrangement of functional groups is believed to confer distinct biological properties compared to similar compounds.

This compound interacts with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active hydroxyimino compound, which can exert biological effects.

Antitumor Properties

Research has indicated that pentanoic acid derivatives containing the hydroxyimino moiety may serve as effective inhibitors of ornithine decarboxylase (ODC), an enzyme implicated in tumor growth. A study evaluating the biological activity of a related compound, 2-amino-5-(hydroxyimino)pentanoic acid (AHPA), demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The study found that AHPA treatment led to a decrease in cell viability over time, suggesting potent antitumor activity .

Interaction with Biomolecules

This compound has been studied for its interactions with proteins and enzymes. These interactions are crucial for understanding its biological effects and potential applications in pharmaceuticals. The compound's ability to modulate enzyme activity could be leveraged in therapeutic contexts.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various organic reactions that maintain the desired functional groups. Its versatility as a chemical intermediate makes it valuable in both industrial and research settings.

Comparative Studies

Comparative studies highlight the uniqueness of this compound relative to similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Pentanoic acid, 3-amino-4-(hydroxyimino)-ethyl ester | 86402-29-1 | Contains an amino group; potential for different biological activity |

| Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester | 10348-47-7 | Features a methyl group; different sterics and reactivity |

| Pentanoic acid, 3-hydroxy-, ethyl ester | Not specified | Hydroxyl group at position three; altered reactivity |

The presence of the hydroxyimino group in this compound allows for specific interactions that may enhance its biological activity compared to these structurally similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing Pentanoic acid, 4-(hydroxyimino)-, ethyl ester, and how can its structural purity be validated?

Methodological Answer:

- Synthesis : A plausible route involves condensation of ethyl 3-azido-4-oxopentanoate with hydroxylamine or its derivatives to introduce the hydroxyimino group. This approach mirrors the reaction of γ-ketoesters with primary amines to form imine derivatives, as demonstrated in analogous systems .

- Structural Validation :

- NMR/IR : Confirm the imine (C=N) stretch via IR (~1600 cm⁻¹) and observe characteristic proton shifts (e.g., NH in hydroxyimino group) in ¹H/¹³C NMR.

- Mass Spectrometry : Use EI-MS or ESI-MS to verify the molecular ion peak (e.g., m/z ≈ 173 for [M+H]⁺) and fragmentation patterns.

- Chromatography : Employ GC or HPLC with optimized parameters (e.g., DB-5 column, 30 m × 0.25 mm, 5°C/min temperature ramp) to assess purity ≥95% .

Q. Which chromatographic techniques are optimal for analyzing this compound, and how should parameters be optimized?

Methodological Answer:

- Gas Chromatography (GC) :

- HPLC : Reverse-phase C18 column with UV detection (λ = 210–220 nm for imine absorption). Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid.

Advanced Research Questions

Q. How can researchers resolve discrepancies in GC-MS data, such as multiple peaks or retention time variability, for this compound?

Methodological Answer:

- Potential Causes :

- Tautomerism : The hydroxyimino group may exhibit keto-enol tautomerism, leading to multiple peaks.

- Decomposition : Thermal instability during GC analysis (e.g., at >200°C) may degrade the compound.

- Solutions :

Q. What experimental strategies can elucidate the reactivity of the hydroxyimino group in this compound under reducing conditions?

Methodological Answer:

- Hydrogenation Studies : Use catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) to reduce the C=N bond. Monitor reaction progress via TLC or in situ FTIR for N-H bond formation.

- Chemoselectivity : Compare reduction outcomes with analogous compounds (e.g., ethyl 4-imino-3-amino-2-pentenoates) to determine if competing reactions (e.g., ester reduction) occur .

- Product Characterization : Isolate intermediates via flash chromatography and characterize using NMR (e.g., disappearance of imine protons) and HRMS.

Q. How can computational modeling predict the stability and tautomeric behavior of this compound in solution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., imine vs. enamine forms). Calculate Gibbs free energy differences (ΔG) to predict dominant tautomers.

- Solvent Effects : Simulate solvent interactions (e.g., PCM model for polar solvents) to assess how polarity influences tautomer ratios.

- Validation : Compare computational results with experimental NMR data (e.g., integration of tautomeric proton signals in DMSO-d₆ vs. CDCl₃).

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported retention indices (RI) for this compound across different GC studies?

Methodological Answer:

- Standardization : Use normal alkane RI calibration (C8–C20) under identical column and temperature conditions. For example, DB-5 columns typically yield RI ≈ 1020–1070 for similar esters .

- Inter-lab Validation : Share reference samples with collaborator labs to cross-validate RI values. Document column specifications (e.g., film thickness, length) and carrier gas flow rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.